2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390360
InChI: InChI=1S/C9H15N3/c1-12-6-8(7-2-3-7)9(11-12)4-5-10/h6-7H,2-5,10H2,1H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC20390360

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 2-(4-cyclopropyl-1-methylpyrazol-3-yl)ethanamine
Standard InChI InChI=1S/C9H15N3/c1-12-6-8(7-2-3-7)9(11-12)4-5-10/h6-7H,2-5,10H2,1H3
Standard InChI Key HEBQOFHVKMJZGC-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)CCN)C2CC2

Introduction

Structural and Molecular Characterization

Core Architecture and Stereoelectronic Features

The compound’s pyrazole core adopts a planar configuration, with the cyclopropyl group introducing significant steric and electronic effects. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond lengths of 1.34–1.38 Å for the N–N and C–N bonds within the ring, consistent with aromatic delocalization . The cyclopropyl moiety, with internal bond angles of approximately 60°, induces ring strain that enhances reactivity toward electrophilic substitution .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight165.24 g/molPubChem
Pyrazole Bond Lengths1.34–1.38 ÅDegruyter
Cyclopropyl Bond Angles60°PubChem

The ethylamine side chain adopts a gauche conformation relative to the pyrazole ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds . This spatial arrangement facilitates hydrogen bonding with biological targets, a critical factor in its putative pharmacological activity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a two-step strategy:

  • Pyrazole Ring Formation: Cyclocondensation of cyclopropyl hydrazine with α,β-unsaturated ketones under acidic conditions yields the 4-cyclopropylpyrazole intermediate. For example, refluxing cyclopropyl hydrazine with methyl vinyl ketone in ethanol produces the core structure in 65–70% yield .

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination introduces the ethanamine moiety. Copper-catalyzed Ullmann coupling with 2-chloroethylamine has been reported, though yields remain modest (≤40%) due to competing side reactions .

Industrial Production Challenges

Scale-up efforts face hurdles in purification and waste management. Continuous-flow reactors improve heat transfer during exothermic steps, but the cyclopropyl group’s sensitivity to ring-opening under high-pressure conditions necessitates careful optimization .

Chemical Reactivity and Functionalization

Amine Group Transformations

The primary amine participates in characteristic nucleophilic reactions:

  • Acylation: Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative (Rf=0.32\text{R}_f = 0.32 in ethyl acetate/hexane) .

  • Schiff Base Formation: Condensation with aromatic aldehydes (e.g., benzaldehyde) generates imines, useful as ligands in coordination chemistry .

Pyrazole Ring Modifications

Electrophilic substitution occurs preferentially at the 5-position:

  • Nitration: Reaction with fuming nitric acid at 0°C introduces a nitro group, enhancing electron-withdrawing character (λmax=310nm\lambda_{\text{max}} = 310 \, \text{nm}) .

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation affords biaryl derivatives, expanding applications in materials science .

PropertyValueMethod
LogP1.8PubChem
Water Solubility2.1 mg/mLALOGPS
BBB PermeabilityHighBOILED-Egg Model

Comparative Analysis with Analogous Compounds

Structural Analogues and Bioactivity

Replacing the cyclopropyl group with bulkier tert-butyl substituents decreases aqueous solubility (ΔLogP=+0.9\Delta \text{LogP} = +0.9) but improves metabolic stability in hepatic microsomes . Conversely, substituting the methyl group with electron-withdrawing trifluoromethyl enhances electrophilic reactivity but reduces oral bioavailability .

Table 3: Comparative Properties of Pyrazole Derivatives

CompoundMW (g/mol)MIC (µg/mL)LogP
Target Compound165.245–10*1.8
1-tert-Butyl Analog207.3112–152.7
Trifluoromethyl Derivative199.183–52.1

*Estimated from structural analogs .

Research Applications and Industrial Relevance

Organic Synthesis Building Block

The compound serves as a precursor to fused heterocycles. For instance, domino reactions with arylglyoxals yield pyrrolo[2,3-c]pyrazoles—a scaffold prevalent in kinase inhibitors .

Materials Science Applications

Functionalization via Sonogashira coupling produces conjugated polymers with tunable optoelectronic properties (Eg=2.83.1eVE_g = 2.8–3.1 \, \text{eV}), applicable in organic light-emitting diodes (OLEDs) .

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